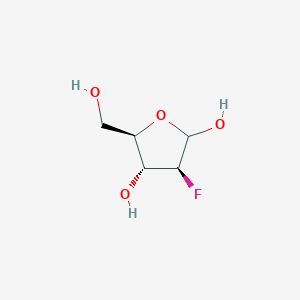

2-Deoxy-2-fluoro-D-arabinofuranose

Description

Historical Trajectory of Fluorinated Sugars in Biomedical Research

The introduction of fluorine into sugar molecules has a rich history in biomedical research, dating back several decades. Initially, fluorinated sugars were synthesized to serve as probes for studying the mechanisms of carbohydrate-metabolizing enzymes. oup.com The high electronegativity and small van der Waals radius of fluorine, which is intermediate between that of a hydrogen atom and a hydroxyl group, allow it to act as a bioisostere of the hydroxyl group, albeit with significantly altered electronic properties. acs.org This unique characteristic enables fluorinated sugars to interact with the active sites of enzymes in ways that can elucidate their function or, in some cases, lead to their inhibition.

Over time, the application of fluorinated sugars expanded beyond mechanistic probes to the development of therapeutic agents. mdpi.com Researchers discovered that the incorporation of fluorine could enhance the metabolic stability of nucleosides by making the glycosidic bond more resistant to enzymatic cleavage. nih.gov This increased stability translates to a longer biological half-life, a desirable attribute for any drug candidate. One of the most well-known examples of a fluorinated sugar in clinical use is 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), a radiolabeled analog used extensively in positron emission tomography (PET) for cancer diagnosis. caymanchem.com

Rationale for Focused Research on 2-Deoxy-2-fluoro-D-arabinofuranose Analogs

The specific focus on this compound as a scaffold for drug design stems from the promising biological activities exhibited by its nucleoside analogs. The "up" configuration of the 2'-fluoro substituent in the arabinofuranosyl ring mimics certain conformational features of natural nucleosides, allowing them to be recognized and processed by cellular enzymes, while the fluorine atom's electronic influence can disrupt normal biochemical pathways.

A primary area of investigation is in cancer chemotherapy. Nucleoside analogs derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines. nih.govmedscape.com For instance, 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine has been shown to be a metabolically stable cytotoxic analog of 2'-deoxyguanosine. nih.gov The proposed mechanism for many of these analogs involves their conversion within the cell to the corresponding triphosphate, which can then inhibit key enzymes involved in DNA synthesis, such as ribonucleotide reductase, or be incorporated into DNA, leading to chain termination and apoptosis. nih.govnih.gov

Another major thrust of research is in the development of antiviral agents. The stability of the glycosidic bond in 2'-fluoro-arabinofuranosyl nucleosides makes them attractive candidates for inhibiting viral replication. nih.gov Analogs have shown activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). medscape.com The rationale is that viral polymerases may recognize these fluorinated nucleosides as substrates, but their incorporation into the growing viral DNA or RNA chain halts the replication process.

The table below summarizes the cytotoxic activity of some representative this compound nucleoside analogs.

| Compound Name | Cell Line | Activity Measurement | Value | Reference |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | CCRF-HSB-2 T lymphoblast | IC50 | 0.15 µg/ml | medscape.com |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | COLO 320DM colon cancer | IC50 | 0.19 µg/ml | medscape.com |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | MKN28 gastric cancer | IC50 | 29 µg/ml | medscape.com |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | HIV-1 infected C8166 cells | IC50 | 0.7 µM | medscape.com |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | HSV-1 infected Vero cells | IC50 | 0.12 µM | medscape.com |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | HSV-2 infected Vero cells | IC50 | 0.3 µM | medscape.com |

Epistemological and Methodological Paradigms in Current Investigations

The contemporary study of this compound and its derivatives is characterized by a multidisciplinary approach that combines organic synthesis, biochemistry, and structural biology.

Synthesis: The synthesis of this compound and its subsequent incorporation into nucleosides is a complex and evolving field. Various synthetic strategies have been developed, often starting from readily available sugars like D-glucose or D-ribose. nih.govnih.gov Key steps involve the stereoselective introduction of the fluorine atom at the 2'-position and the formation of the glycosidic bond with a desired nucleobase. nih.govoup.com Researchers continuously seek to optimize these synthetic routes to improve yields and stereoselectivity, making these compounds more accessible for biological evaluation. nih.gov

Biochemical Evaluation: Once synthesized, the nucleoside analogs undergo rigorous biochemical testing to determine their biological activity and mechanism of action. This includes cytotoxicity assays against a panel of cancer cell lines and antiviral assays. medscape.comoup.com Further mechanistic studies often involve investigating their effects on key cellular processes like DNA, RNA, and protein synthesis, and their interaction with specific enzymes. nih.gov

Structural and Physicochemical Studies: A deep understanding of the three-dimensional structure of these molecules is crucial for explaining their biological activity and for designing more potent analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of the sugar ring and the orientation of the nucleobase in solution. nih.gov X-ray crystallography provides precise atomic-level information about the solid-state structure. These studies have revealed that the 2'-fluoroarabinofuranosyl moiety often exists in a conformational equilibrium between different sugar puckers, which can influence its interaction with target enzymes. nih.gov

The following table highlights some of the key physicochemical properties of 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides that are instrumental in their study.

| Property | Observation | Significance | Reference |

| 1H NMR Spectroscopy | A characteristic doublet of doublets for the H1' resonance due to coupling with H2' and the 2'-fluorine. | Confirms the presence and configuration of the 2'-fluoro substituent. | nih.gov |

| 19F NMR Spectroscopy | A four-bond coupling between the 3'-phosphorus and the 2'-fluorine is observed in phosphoramidite (B1245037) derivatives. | Provides information about the local electronic environment and conformation around the phosphate (B84403) linkage. | nih.gov |

| Conformational Analysis (NMR) | The sugar pucker often exists in an equilibrium between C2'-endo and C3'-endo conformations. | The conformational preference can influence the molecule's ability to fit into the active site of target enzymes. | nih.gov |

| Through-Space Interactions (NMR) | A five-bond coupling between the 2'-fluorine and the H6/H8 protons of the nucleobase is often observed. | Suggests a through-space interaction between the fluorine and the base, influencing the overall conformation of the nucleoside. | nih.gov |

| Thermodynamic Stability of Duplexes (UV Melting) | Oligonucleotides containing 2'-deoxy-2'-fluoro-arabinose units (2'F-ANA) exhibit enhanced binding affinity for RNA targets compared to native DNA. | This property is highly desirable for antisense oligonucleotide applications, as it can lead to more effective gene silencing. | acs.org |

| Helical Conformation (Circular Dichroism) | 2'F-ANA/RNA hybrids adopt an 'A-like' structure, which is a crucial feature for recognition and cleavage by RNase H. | This structural mimicry is essential for the mechanism of action of antisense drugs that rely on RNase H-mediated degradation of target RNA. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWTJAKZMHWBQ-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Stereoselective Chemical Synthesis of 2-Deoxy-2-fluoro-D-arabinofuranose Core Structure

The stereoselective synthesis of the this compound core is a complex process that demands precise control over stereochemistry at multiple chiral centers. The methodologies employed are designed to achieve high yields and purity, which are essential for the subsequent incorporation of this sugar moiety into nucleoside analogues.

The choice of a suitable precursor is paramount for a successful synthesis. A variety of carbohydrate starting materials have been investigated, with the selection often guided by the desired final product and the synthetic route. Ribofuranose derivatives are frequently preferred as they provide a direct pathway to 2-fluoro-arabinose products. For instance, 1,3,5-tri-O-benzoyl-α-D-ribofuranose has been utilized as a precursor where the C2 hydroxyl group is directly replaced by fluorine.

Another common strategy involves the use of precursors where the C2 hydroxyl group has the opposite stereochemistry (ribo configuration) to the desired product (arabino configuration), relying on an SN2 reaction for fluorination which proceeds with inversion of configuration. D-xylose has also been employed as a starting material, offering an efficient route to the required carbohydrate framework. A practical seven-step synthesis has been developed starting from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-alpha-D-allofuranose, which is converted to a versatile intermediate, 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose. nih.gov

The rational design for fluorination focuses on activating the C2 position for nucleophilic attack. This typically involves the conversion of the hydroxyl group at the C2 position into a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate). The choice of the leaving group can significantly impact the efficiency of the subsequent fluorination step.

Nucleophilic fluorination is a key step in the synthesis, and several reagents have been developed for this purpose. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxyfluorination of alcohols. elsevier.compsu.edu The reaction with DAST typically proceeds with inversion of configuration, which is ideal for converting a precursor with a ribo configuration at C2 to the desired arabino configuration. However, the reaction conditions, such as solvent and temperature, must be carefully optimized to minimize side reactions, such as elimination. The conformational influence of protecting groups on the sugar can also affect the rate of nucleophilic substitution versus elimination when using DAST. elsevier.compsu.edu

Alkali metal fluorides, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), are alternative, more economical fluorinating agents. nih.govnih.govacsgcipr.org These reactions often require phase-transfer catalysts or polar aprotic solvents to enhance the solubility and nucleophilicity of the fluoride ion. For example, the fluorination of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-alpha-D-allofuranose has been successfully achieved using potassium fluoride in acetamide (B32628). nih.gov Optimization of reaction conditions, including temperature and the choice of solvent, is crucial for achieving high yields and regioselectivity. The reactivity of alkali metal fluorides follows the order CsF > KF, which correlates with their solubility and the lability of the metal-fluorine bond. nih.gov

Below is a table summarizing common nucleophilic fluorination reagents and their typical reaction conditions.

| Fluorination Reagent | Precursor Type | Typical Solvents | Typical Temperatures | Key Considerations |

| Diethylaminosulfur Trifluoride (DAST) | Alcohols | Dichloromethane, THF | -78 °C to room temperature | Proceeds with inversion of configuration; can lead to elimination side products. |

| Potassium Fluoride (KF) | Sulfonate esters (tosylates, mesylates) | Acetamide, Acetonitrile, DMSO | Elevated temperatures | Requires phase-transfer catalysts or polar aprotic solvents to improve solubility and reactivity. |

| Cesium Fluoride (CsF) | Sulfonate esters (tosylates, mesylates) | Acetonitrile, DMF | Room temperature to elevated temperatures | More reactive than KF due to higher solubility. |

Commonly used protecting groups for the hydroxyl functions in the synthesis of this compound include acyl groups like benzoyl (Bz) and acetyl (Ac), and bulky groups like trityl (Tr) and its derivatives (e.g., dimethoxytrityl, DMTr). Benzoyl groups are often favored due to their stability and their ability to be removed under basic conditions. For example, 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinose is a stable and versatile intermediate. nih.gov

The final step in the synthesis of many nucleoside analogues is the glycosylation reaction, where the fluorinated sugar is coupled with a nucleobase. Controlling the stereochemistry at the anomeric center (C1) to obtain the desired β-anomer is a major challenge. The outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the sugar, the type of nucleobase, the solvent, and the Lewis acid catalyst used.

The presence of a participating protecting group at the C2 position is a common strategy to ensure the formation of the 1,2-trans-glycoside (the β-anomer in the case of arabinofuranose). However, in this compound, the non-participating fluorine atom at C2 complicates stereocontrol. Glycosylation of 3,5-di-O-acyl-2-deoxy-2-fluoro-d-arabinofuranosyl bromide often leads to a mixture of α and β anomers. acs.org

Anomerization, the interconversion of anomers, can also occur under the reaction conditions, further complicating the stereochemical outcome. The formation of an oxonium ion intermediate during the glycosylation reaction can lead to a loss of stereochemical integrity at the anomeric center. nih.gov Chemo-enzymatic methods, utilizing enzymes such as nucleoside phosphorylases, have been developed to achieve highly stereoselective glycosylation, yielding the desired β-anomer with high purity. nih.govopenaccesspub.org

Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-arabinofuranose and Analogs for Research Applications

The development of radiolabeled this compound analogues, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), is of great interest for positron emission tomography (PET) imaging applications in oncology and virology.

The short half-life of ¹⁸F necessitates rapid and efficient radiosynthetic methods. The development of suitable precursor molecules is a critical aspect of this process. These precursors are typically designed to have a good leaving group at the C2' position, which can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

Commonly used precursors are sugar derivatives with a trifluoromethanesulfonate (B1224126) (triflate, Tf), p-toluenesulfonate (tosyl, Ts), or nitrobenzenesulfonate (nosyl, Ns) group at the C2' position of a ribofuranose derivative. The triflate group is an excellent leaving group, allowing for rapid and efficient [¹⁸F]fluorination under mild conditions. For example, 1,3,5-tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-ribofuranose is a common precursor for the synthesis of 2'-deoxy-2'-[¹⁸F]fluoro-arabinofuranosyl nucleosides. nih.govresearchgate.net

Protecting groups on the precursor are chosen to be stable during the [¹⁸F]fluorination step but easily removable in a subsequent deprotection step. Trityl and dimethoxytrityl groups are often used to protect the 5'-hydroxyl group, while Boc groups may be used to protect the nucleobase. The choice of protecting groups can also influence the radiochemical yield. For instance, in the synthesis of [¹⁸F]FLT, a thymidine (B127349) analog, nosylated precursors were found to be more favorable for radiofluorination than mesylated or tosylated derivatives, and the use of a DMTr protecting group gave better yields than a trityl group. nih.gov

The table below provides examples of precursor molecules used in the radiosynthesis of various [¹⁸F]-labeled this compound analogues.

| Target Radiotracer | Precursor Molecule | Leaving Group at C2' | Key Protecting Groups |

| [¹⁸F]FAU | 1,3,5-tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-ribofuranose | Triflate | Benzoyl |

| [¹⁸F]FMAU | 2-O-[(trifluoromethyl)sulfonyl]-1,3,5-tri-O-benzoyl-α-L-ribofuranose | Triflate | Benzoyl |

| [¹⁸F]FAraG | (2R,3R,4R,5R)-2-(2-bis(tert-butoxycarbonyl)amino-6-tert-butoxy-9H-purin-9-yl)-4-(tetrahydro-2H-pyran-2-yloxy)-5-((tetrahydro-2H-pyran-2-yloxy)methyl)tetrahydrofuran-3-yl trifluoromethanesulfonate | Triflate | Boc, THP |

| [¹⁸F]FLT | 3-N-Boc-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymine | Nosyl | Boc, DMTr |

The development of these precursor molecules, coupled with automated synthesis modules, has made PET tracers like [¹⁸F]FAU, [¹⁸F]FMAU, and [¹⁸F]FAraG more accessible for both preclinical and clinical research, enabling non-invasive imaging of cellular proliferation and viral infections. nih.govsnmjournals.orgnih.govsnmjournals.orgnih.gov

Optimization of Radiochemical Yield and Purity for PET Research Tracers

The production of 2-deoxy-2-[¹⁸F]fluoro-D-arabinofuranose-based radiotracers for Positron Emission Tomography (PET) necessitates meticulous optimization of synthetic protocols to maximize radiochemical yield (RCY), ensure high radiochemical purity, and achieve high specific activity. These parameters are critical for the quality of PET imaging studies. Research has focused on various aspects of the radiosynthesis process, from the fluorination reaction to the final purification steps.

A key strategy for optimization involves the conditions for the nucleophilic substitution reaction to introduce the fluorine-18 (¹⁸F) isotope. For the synthesis of 2'-deoxy-2'-[¹⁸F]fluoro-1-β-D-arabinofuranosyluracil derivatives, the coupling of 1-bromo-2-deoxy-2-[¹⁸F]fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose with protected uracil (B121893) derivatives is a crucial step. This process, followed by hydrolysis and purification via high-performance liquid chromatography (HPLC), has yielded radiolabeled nucleosides in decay-corrected yields of 15-30%, with radiochemical purity exceeding 99% and specific activities in the range of 55.5-103.6 GBq/μmol elsevierpure.com.

In the context of producing 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), a widely used PET tracer, optimization of the base hydrolysis step has proven effective. By carefully controlling the hydrolysis conditions (40-45°C) and subsequent neutralization and purification on a combined SCX/Alumina N column, high radiochemical and chemical purity (>99%) can be achieved with minimal product loss researchgate.net. This optimized procedure, when implemented in an automated synthesis module, has demonstrated reproducibly high radiochemical yields of 63 ± 3% (n=40) at the end of synthesis (EOS) within a 38-minute synthesis time researchgate.net.

| Radiotracer | Precursor | Key Optimization Steps | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity | Synthesis Time |

| 2'-deoxy-2'-[¹⁸F]fluoro-1-β-D-arabinofuranosyluracil derivatives | 1-bromo-2-deoxy-2-[¹⁸F]fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose and protected uracil derivatives | Coupling reaction conditions, HPLC purification | 15-30% | >99% | 55.5-103.6 GBq/μmol | Not specified |

| 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Optimized base hydrolysis (40-45°C), combined SCX/Alumina N column purification | 63 ± 3% | >99% | Not specified | 38 min |

| 1-(2'-Deoxy-2'-[¹⁸F]fluoro-β-d-arabinofuranosyl)-5-iodocytosine ([¹⁸F]FIAC) | 2-O-(trifluoromethylsulfonyl)-1,3,5,-tri-O-benzoyl-a-d-ribofuranose | Fluorination with n-Bu₄N¹⁸F | 10-20% | >98% | Not specified | ~3.5 h |

Automated Synthesis Modules and Flow Chemistry in Radiotracer Production

The short half-life of positron-emitting radionuclides like ¹⁸F (approximately 110 minutes) necessitates rapid and efficient synthesis of PET radiopharmaceuticals. Automated synthesis modules have become indispensable in clinical and preclinical settings to ensure safe, reproducible, and GMP-compliant production of these tracers. trasis.comfz-juelich.de These modules are typically housed in lead-shielded "hot cells" and are controlled remotely to minimize radiation exposure to operators. fz-juelich.deradiologykey.com

Commercially available automated synthesis modules can be broadly categorized into two types: systems with a fixed tubing design and those that utilize disposable cassettes. fz-juelich.de Cassette-based systems, such as the Trasis AllInOne and GE FASTlab modules, offer the advantage of quick and easy switching between the synthesis of different radiotracers, as the reagents and tubing are contained within a single-use cassette. fz-juelich.denih.gov This minimizes the risk of cross-contamination and simplifies routine production. For instance, a fully automated, cassette-based synthesis of 2-deoxy-2-[¹⁸F]fluorocellobiose on a Trasis AllInOne module has been developed, achieving a radiochemical yield of 50-70% (decay corrected) with a radiochemical purity of over 98% in a 75-minute synthesis time. nih.gov The versatility of such modules is further demonstrated by the successful automation of the synthesis of six different ¹⁸F-labeled radiopharmaceuticals on the AllinOne platform, all meeting cGMP guidelines. trasis.com

Flow chemistry, a technique where chemical reactions are performed in a continuous stream through a reactor, is an emerging technology in radiotracer production. While specific applications to this compound are still developing, the principles of flow chemistry offer significant potential for optimizing the synthesis of ¹⁸F-labeled compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to improved reaction yields, higher purity, and reduced synthesis times. The integration of flow reactors into automated synthesis modules could further enhance the efficiency and reproducibility of PET tracer production.

Chemoenzymatic Synthesis and Biocatalysis for Analog Generation

Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, offer a powerful strategy for the synthesis of this compound and its derivatives. Enzymes can provide high stereo- and regioselectivity under mild reaction conditions, often circumventing the need for complex protection and deprotection steps required in purely chemical syntheses.

Enzyme-Catalyzed Phosphorylation of 2-Deoxy-2-fluoro-D-arabinose (e.g., Ribokinase, Phosphopentomutase)

Enzymatic phosphorylation is a key step in the synthesis of nucleoside analogs. Multi-enzyme cascade reactions have been successfully employed for the one-pot synthesis of modified nucleosides from various D-pentoses, including 2-deoxy-2-fluoro-D-arabinose. nih.gov In this cascade, a ribokinase catalyzes the initial phosphorylation of the fluorinated sugar at the 5'-hydroxyl position to produce 2-deoxy-2-fluoro-D-arabinose-5-phosphate. Subsequently, a phosphopentomutase facilitates the intramolecular transfer of the phosphate (B84403) group from the C5 to the C1 position, yielding 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate. nih.gov This activated sugar phosphate is then ready for coupling with a nucleobase.

Enzymatic Condensation with Nucleobases (e.g., Purine (B94841) Nucleoside Phosphorylase)

Following the enzymatic phosphorylation, a nucleoside phosphorylase, such as purine nucleoside phosphorylase (PNP), catalyzes the condensation of the 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with a heterocyclic base. nih.gov This enzymatic glycosylation step forms the desired nucleoside analog. The use of a cascade of enzymes, including ribokinase, phosphopentomutase, and purine nucleoside phosphorylase, allows for the efficient one-pot synthesis of modified nucleosides from 2-deoxy-2-fluoroarabinose. nih.gov Both mesophilic and thermophilic enzyme cascades have been investigated, with mesophilic enzymes from Escherichia coli generally showing higher rates of product formation and providing a higher content of the target products. nih.gov For example, the synthesis of the 2-chloroadenine (B193299) nucleoside from 2-deoxy-2-fluoro-D-arabinose using a mesophilic enzyme cascade resulted in an 8% yield after 30 minutes, which increased to 20-40% upon longer incubation. nih.gov

Substrate Specificity and Mechanistic Studies of Enzymes Interacting with Fluorinated Sugars

The efficiency of chemoenzymatic synthesis is highly dependent on the substrate specificity of the enzymes employed. While enzymes like ribokinase, phosphopentomutase, and purine nucleoside phosphorylase can accept 2-deoxy-2-fluoro-D-arabinose as a substrate, the presence of the fluorine atom can influence their catalytic activity. nih.gov For instance, in the multi-enzyme cascade for nucleoside synthesis, the conversion of 2-deoxy-2-fluoroarabinose was found to be less efficient compared to natural sugars like D-ribose and 2-deoxy-D-ribose. nih.gov This suggests that the electronegative fluorine atom at the 2'-position may affect substrate binding or the catalytic mechanism of one or more enzymes in the cascade.

Understanding the substrate specificity and mechanism of these enzymes with fluorinated sugars is crucial for optimizing reaction conditions and for protein engineering efforts to develop more efficient biocatalysts. While detailed mechanistic studies on the interaction of ribokinase and phosphopentomutase with 2-deoxy-2-fluoro-D-arabinose are limited, research on other enzymes that interact with arabinose-containing substrates, such as α-L-arabinofuranosidases, highlights the diverse ways in which enzymes recognize and process modified sugars. nih.govmdpi.com These studies, although on different enzymes, underscore the importance of elucidating the structural and electronic factors that govern enzyme-substrate interactions with fluorinated carbohydrates.

Synthesis of Nucleoside and Oligonucleotide Analogs Incorporating this compound

The incorporation of this compound into nucleosides and oligonucleotides has led to the development of analogs with significant therapeutic and diagnostic potential. The 2'-fluoro modification can enhance the metabolic stability and binding affinity of these molecules.

The synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides can be achieved through the condensation of a protected 2-deoxy-2-fluoro-D-arabinofuranosyl donor, such as 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose or 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide, with a silylated nucleobase. nih.govnih.govtandfonline.com For example, the reaction of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide with 2,4-bis-O-(trimethylsilyl)thymine yields the corresponding protected thymidine analog. nih.gov

For the synthesis of oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinofuranose units, known as 2'F-ANA (2'-fluoro-arabinonucleic acid), solid-phase synthesis using phosphoramidite (B1245037) chemistry is the method of choice. umich.eduscispace.com This involves the preparation of protected 2'-deoxy-2'-fluoro-β-D-arabinonucleoside phosphoramidite building blocks. umich.edu These building blocks are then sequentially coupled to a solid support to construct the desired oligonucleotide sequence. umich.eduscispace.com The synthesis cycle involves detritylation, coupling, capping, and oxidation or sulfurization steps. umich.eduscispace.com Longer coupling times are generally required for the araF phosphoramidite monomers compared to standard DNA synthesis. scispace.com

| Compound | Starting Materials | Key Reagents/Method |

| 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine | 1,2:5,6-di-O-isopropylidene-3-O-tosyl-alpha-D-allofuranose | Potassium fluoride in acetamide, periodate (B1199274) oxidation |

| 2'-Deoxy-2'-fluoro-D-arabinopyranosyl nucleosides | 1,3,4-tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinopyranose, silylated bases | Trimethylsilyl triflate |

| 2'F-ANA oligonucleotides | Protected araF nucleosides | Solid-phase synthesis, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, N-ethyl-N,N-diisopropylamine |

These synthetic strategies have enabled the production of a wide range of 2'-deoxy-2'-fluoro-D-arabinofuranose-containing nucleosides and oligonucleotides for various research and therapeutic applications.

Glycosidic Bond Formation with Purine and Pyrimidine (B1678525) Bases

The synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides, the fundamental units for constructing 2'F-ANA, involves the crucial step of forming a glycosidic bond between the fluorinated sugar, this compound, and various purine and pyrimidine bases. nih.govnih.govumich.edu Methodologies have been developed and refined to achieve this coupling efficiently, yielding the desired β-anomers, which are essential for the correct geometry of the resulting nucleic acid analogs.

A common strategy begins with the chemical modification of a readily available sugar, such as 1,3,5-tri-O-benzoyl-α-D-ribofuranose. nih.gov The key fluorination step at the 2'-position is often accomplished using diethylaminosulfur trifluoride (DAST), which converts the hydroxyl group to a fluoro group, yielding 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. nih.gov This fluorinated sugar intermediate is then converted into a more reactive glycosyl donor, typically a glycosyl bromide like 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, by treatment with hydrogen bromide in acetic acid. nih.gov

| Reactant 1 (Sugar Derivative) | Reactant 2 (Base) | Key Reagents | Product |

| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | Silylated Thymine (B56734) | Coupling agents | Protected 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine |

| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | Silylated Cytosine | Coupling agents | Protected 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylcytosine |

| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | Silylated Adenine | Coupling agents | Protected 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyladenine |

| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | Silylated Guanine | Coupling agents | Protected 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylguanine |

Oligonucleotide Synthesis Incorporating 2'-Deoxy-2'-fluoro-arabinonucleic Acid (2'F-ANA) Units

The incorporation of 2'F-ANA units into synthetic oligonucleotides is accomplished using solid-phase phosphoramidite chemistry, a well-established method for nucleic acid synthesis. scispace.comumich.edu This process requires the preparation of protected 2'-deoxy-2'-fluoroarabinonucleoside 3'-O-phosphoramidites, which serve as the monomeric building blocks for the assembly of the oligonucleotide chain. nih.govnih.govumich.edu These phosphoramidites are synthesized by introducing a 2-cyanoethyl-N,N-diisopropylaminophosphinyl group at the 3'-hydroxyl position of the appropriately protected 2'-deoxy-2'-fluoro-β-D-arabinonucleosides. scispace.comumich.edu

The solid-phase synthesis of 2'F-ANA and its chimeric sequences is typically performed on an automated DNA synthesizer. scispace.comumich.edu The synthesis cycle involves a series of five key steps for each monomer addition:

Detritylation: Removal of the 5'-O-dimethoxytrityl (DMTr) or monomethoxytrityl (MMTr) protecting group from the growing oligonucleotide chain that is attached to a solid support. scispace.comumich.edu

Coupling: The protected 2'F-ANA phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide. scispace.comumich.edu

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. scispace.comumich.edu

Oxidation or Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate triester (for phosphodiester linkages) or a phosphorothioate (B77711) triester (for phosphorothioate linkages). scispace.comumich.edu

Capping: A final capping step is performed before the next cycle begins. scispace.com

A key difference in the synthesis of 2'F-ANA oligonucleotides compared to standard DNA synthesis is the need for longer coupling times for the 2'F-ANA phosphoramidite monomers to achieve high coupling efficiencies. scispace.comoup.com For phosphorothioate analogs, longer sulfurization times are also required. scispace.com Following the completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using an aqueous ammonia/ethanol mixture. scispace.comumich.edu The crude oligonucleotide can then be purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). scispace.comumich.edu

| Synthesis Step | Description | Key Reagents/Conditions |

| Phosphoramidite Preparation | Conversion of protected 2'F-ANA nucleosides to 3'-O-phosphoramidites. | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite |

| Solid-Phase Assembly | Stepwise addition of phosphoramidite building blocks on a solid support. umich.edu | Automated DNA synthesizer |

| - Detritylation | Removal of the 5'-trityl protecting group. | Trichloroacetic acid in dichloromethane |

| - Coupling | Formation of the phosphite triester linkage. | 2'F-ANA phosphoramidite, activator (e.g., tetrazole) |

| - Capping | Acetylation of unreacted 5'-hydroxyl groups. | Acetic anhydride, N-methylimidazole |

| - Oxidation/Sulfurization | Conversion of phosphite to phosphate or phosphorothioate. | Iodine/water (oxidation), sulfurizing reagent (sulfurization) |

| Deprotection & Cleavage | Removal of protecting groups and cleavage from the solid support. | Aqueous ammonia/ethanol |

| Purification | Isolation of the full-length oligonucleotide. | HPLC or PAGE |

Biochemical and Mechanistic Investigations of 2 Deoxy 2 Fluoro D Arabinofuranose Interactions

Impact on Nucleic Acid Conformation and Stability

The conformation of the furanose ring in a nucleotide, known as the sugar pucker, is a critical determinant of nucleic acid structure. In standard DNA, the sugar typically adopts a C2'-endo (South) conformation, leading to a B-form helix. In contrast, RNA prefers a C3'-endo (North) conformation, resulting in an A-form helix. glenresearch.com The incorporation of 2'-deoxy-2'-fluoro-D-arabinofuranose, the key component of 2'-fluoro-arabinonucleic acid (2'F-ANA), introduces a unique conformational preference.

The highly electronegative fluorine atom at the 2' position significantly influences the sugar pucker. glenresearch.com Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed that 2'F-ANA residues favor an unusual O4'-endo (East) sugar pucker. glenresearch.comnih.govnih.govoup.compsu.edu This conformation is intermediate between the C2'-endo and C3'-endo puckers. nih.gov The O4'-endo pucker is thought to arise from a gauche effect involving the 2'-fluorine and the ring oxygen (O4'). nih.gov While some studies also report a C2'-endo conformation for 2'F-ANA, particularly within a B-form duplex, the O4'-endo conformation is frequently observed and considered a key feature. researchgate.netnih.gov This conformational preference for an O4'-endo pucker allows 2'F-ANA to mimic the structure of DNA, which is significant for its biological activity, particularly its interaction with enzymes like RNase H. nih.govmdpi.com

The conformational equilibrium of the furanose ring in 2'F-ANA is thus biased towards the O4'/C2'-endo range, distinguishing it from both DNA and RNA. nih.govresearchgate.net This pre-organization of the sugar conformation contributes to the thermodynamic stability of duplexes containing 2'F-ANA. nih.govoup.com

The incorporation of 2'-deoxy-2'-fluoro-D-arabinofuranosyl nucleotides generally enhances the thermodynamic stability of both DNA and RNA duplexes. oup.com This increased stability is reflected in higher melting temperatures (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.

Key findings on thermodynamic stability:

2'F-ANA/RNA Duplexes: These hybrids exhibit significantly increased thermal stability compared to the corresponding native DNA/RNA duplexes. nih.govoup.com The Tm increase can be substantial, with fully modified 2'F-ANA oligonucleotides showing excellent binding affinity for RNA targets. oup.com The enhanced stability is attributed to both favorable enthalpic and entropic contributions, stemming from the pre-organized O4'-endo conformation of the sugar. nih.govoup.com

2'F-ANA/DNA Duplexes: Duplexes formed between 2'F-ANA and single-stranded DNA are also more stable than their natural DNA/DNA counterparts. oup.com The enhancement in Tm for 2'F-ANA oligomers relative to unmodified DNA strands can range from 4 to 17°C. oup.com

Mismatch Discrimination: Oligonucleotides containing 2'F-ANA maintain high base-pairing specificity. A single mismatch in a 2'F-ANA/RNA duplex can lead to a significant decrease in Tm of about -7.2°C to -8.0°C, indicating excellent discrimination against incorrect bases. glenresearch.comoup.comglenresearch.com

The table below summarizes the melting temperatures (Tm) for various duplexes, illustrating the stabilizing effect of 2'F-ANA modifications.

| Duplex Type | Melting Temperature (Tm) (°C) | Change in Tm per modification (°C) | Reference |

|---|---|---|---|

| 2'F-ANA/RNA | Generally higher than DNA/RNA | ~+1.5 | nih.govoup.com |

| 2'F-ANA/DNA | Higher than DNA/DNA | ~+1.2 | glenresearch.comoup.comglenresearch.com |

| 2'F-ANA/RNA (with single mismatch) | ΔTm of -7.2°C to -8.0°C | - | glenresearch.comoup.comglenresearch.com |

| 2'F-ANA/DNA (with single mismatch) | ΔTm of -3.9°C | - | glenresearch.comoup.com |

The increased stability of 2'F-ANA containing duplexes is a key property that makes them valuable in various research applications, including antisense technology and diagnostics.

The three-dimensional structure of DNA/RNA hybrids containing 2'F-ANA has been investigated using techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided detailed insights into the conformational properties of these modified duplexes.

Circular dichroism (CD) studies indicate that 2'F-ANA/RNA hybrids adopt an 'A-like' helical structure, which is characteristic of RNA duplexes. nih.govoup.com However, they also show features that resemble DNA/RNA hybrids, suggesting a conformation that is intermediate between a pure A-form and B-form helix. nih.govoup.com This structural mimicry of DNA/RNA hybrids is believed to be a crucial factor for their recognition by enzymes like RNase H. nih.govnih.gov

NMR studies have confirmed the O4'-endo sugar pucker for 2'F-ANA residues within a hybrid duplex. nih.gov These studies have also revealed a through-space interaction between the 2'-fluorine and the H6/H8 protons of the nucleobase, which may contribute to the observed stability. nih.govoup.com The minor groove width of 2'F-ANA/RNA helices is found to be intermediate between that of A- and B-form duplexes, a feature shared with DNA/RNA hybrids. nih.gov

Enzyme Recognition and Substrate/Inhibitor Kinetics in Research Models

The unique structural and conformational properties of 2-Deoxy-2-fluoro-D-arabinofuranose influence its interactions with various enzymes, leading to its use as both a substrate and an inhibitor in different biological systems.

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule, playing a key role in the synthesis of glycoconjugates. nih.govnih.gov Glycosidases, on the other hand, are involved in the hydrolysis of glycosidic bonds. nih.govmdpi.com The processing of N-linked glycans, for instance, involves a series of modifications by both glycosidases and glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. semanticscholar.org

The interaction of this compound with these enzymes is an area of interest, particularly in the context of creating modified nucleosides and oligonucleotides. While specific kinetic data for this compound with a wide range of glycosyltransferases and glycosidases is not extensively detailed in the provided context, the general principles of enzyme-substrate interaction suggest that the fluorine substitution would significantly impact recognition and catalysis. The electronegativity and size of the fluorine atom compared to a hydroxyl group would alter the electronic and steric interactions within the enzyme's active site.

Ribonuclease H (RNase H): A key feature of 2'F-ANA is its ability to form hybrids with RNA that are substrates for RNase H. nih.govnih.govnih.gov This is a critical property for antisense oligonucleotides, as RNase H-mediated cleavage of the target mRNA is a primary mechanism of action. nih.govcdnsciencepub.com Unlike many other 2'-modified nucleotides that form stable duplexes with RNA but are not recognized by RNase H, 2'F-ANA/RNA hybrids mimic the structure of the natural DNA/RNA substrate. nih.govoup.comnih.gov The 'A-like' but not fully A-form helical geometry and the O4'-endo sugar pucker of the 2'F-ANA strand are believed to be responsible for this recognition. nih.govoup.comnih.gov

Interestingly, while 2'F-ANA/RNA duplexes are substrates, the rate of cleavage can be modulated. For instance, chimeric oligonucleotides containing both 2'F-ANA and DNA regions can exhibit enhanced RNase H activity compared to those with only phosphorothioate (B77711) DNA. nih.gov

Hexokinase: Hexokinase is an enzyme that phosphorylates hexoses, with glucose being a primary substrate. The glucose analog 2-deoxy-D-glucose (2DG) is a known inhibitor of hexokinase. nih.govelsevierpure.com 2DG is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2DG6P), which then acts as an inhibitor of the enzyme. elsevierpure.com

While the provided search results focus more on 2-deoxy-D-glucose, it is plausible that this compound could also interact with hexokinase. Given the structural similarity to glucose, it might act as a substrate and/or inhibitor. A study on 2-deoxy-2,2-difluoro-D-arabino-hexose, a related compound, indicates its interaction with hexokinase. nih.gov The inhibitory mechanism would likely involve competitive binding at the active site. The table below presents IC50 values for related compounds against hexokinase.

| Compound | Enzyme | IC50 (mM) | Reference |

|---|---|---|---|

| 2-deoxy-D-glucose (2DG) | C. parvum Hexokinase (CpHK) | 5.75 | nih.gov |

| Fluorodeoxyglucose (FDG) | C. parvum Hexokinase (CpHK) | 3.7 | nih.gov |

| 2-deoxy-D-glucose (2DG) | Human Hexokinase 1 (HsHK1) | 5.75 | nih.gov |

Phosphorylation Pathways by Kinases in Cellular Research Models (e.g., Deoxycytidine Kinase)

The phosphorylation of this compound (2F-ara-A) nucleoside analogs is a critical activation step that enables their interaction with cellular processes. Deoxycytidine kinase (dCK) is a key enzyme in the phosphorylation of deoxyribonucleosides and their analogs. Research has shown that the phosphorylation of certain arabinosyl nucleosides can be enhanced by modulating the cellular environment. For instance, pretreatment of K562 human leukemia cells with 2',2'-difluorodeoxycytidine (dFdC) leads to a decrease in dCTP levels. This reduction in dCTP, a known inhibitor of dCK, potentiates the phosphorylation of substrates for this kinase, including 1-β-D-arabinofuranosylcytosine and 1-β-D-arabinofuranosylguanine. nih.govelsevierpure.com This suggests that the activity of dCK is a rate-limiting factor for the formation of the triphosphate forms of these nucleoside analogs. nih.govelsevierpure.com

In contrast, the phosphorylation of 9-β-D-arabinofuranosyladenine is not significantly affected by dFdC pretreatment because it is primarily phosphorylated by adenosine (B11128) kinase, an enzyme not regulated by deoxyribonucleoside triphosphates. nih.govelsevierpure.com The efficiency of phosphorylation can vary between different cell lines. Studies with 2',2'-difluorodeoxycytidine (gemcitabine) in five solid tumor cell lines demonstrated that while dCK activity with deoxycytidine as a substrate varied, the activity with dFdC as a substrate was remarkably similar across the cell lines. nih.gov Furthermore, nucleotides like CTP and UTP can modulate dCK activity, with effects varying depending on the cell line and the substrate. nih.gov For example, UTP was found to enhance deoxycytidine phosphorylation in WiDr cells but decrease dFdC phosphorylation in the same cell line. nih.gov

Cellular Uptake and Intracellular Fate in Preclinical Models

Characterization of Nucleoside Transporter Mechanisms (e.g., P1 Transporter)

The entry of this compound and its nucleoside derivatives into cells is mediated by nucleoside transporters. While the specific role of the P1 transporter in the uptake of this compound is not explicitly detailed in the provided search results, the transport of similar nucleoside analogs across the cell membrane is a recognized biological process. nih.gov For instance, 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)thymidine (FMAU), which shares the 2'-fluoro-arabinofuranose sugar moiety, is known to be transported across the cell membrane. nih.gov It is plausible that this compound utilizes similar nucleoside transporter systems for its cellular entry.

Intracellular Phosphorylation and Triphosphate Accumulation in Research Cell Lines

Following cellular uptake, this compound-containing nucleosides undergo intracellular phosphorylation to their active triphosphate forms. This process is essential for their subsequent incorporation into nucleic acids and interaction with other cellular machinery. In studies with K562 human leukemia cells, the accumulation of the triphosphate form of 2',2'-difluorodeoxycytidine (dFdC) was observed to be linear for up to 3 hours. nih.govelsevierpure.com This accumulation was accompanied by a reduction in the levels of endogenous deoxyribonucleoside triphosphates (dCTP, dATP, and dGTP), indicating an inhibitory effect on ribonucleotide reduction. nih.govelsevierpure.com

The accumulation of the triphosphate form is a critical determinant of the biological activity of these nucleoside analogs. For example, 2'-Deoxy-2'-fluoroarabinoadenosine 5'-triphosphate is the active metabolite that can then interfere with cellular processes. metkinenchemistry.com

Incorporation into Macromolecules (DNA/RNA) in Cellular Studies

The triphosphate metabolites of this compound nucleosides can be incorporated into cellular macromolecules like DNA and RNA. This incorporation is a key mechanism of action for many nucleoside analogs. Studies have shown that 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)thymidine (FMAU) is incorporated into cellular DNA. nih.gov Similarly, research on 1-(2-Deoxy-2-fluoro-1-β-D-arabinofuranosyl)-5-iodouracil (FIAU) and its metabolite FMAU in HepG2 cells demonstrated that both compounds were detected in nuclear and mitochondrial DNA. jci.org Notably, the incorporation rate appeared to be significantly higher in mitochondrial DNA compared to nuclear DNA when considering the relative abundance of each type of DNA. jci.org

The incorporation of 2'-deoxy-2'-fluoro-arabinofuranosyl thymines into DNA duplexes has been shown to enhance their thermodynamic stability. oup.com This stabilizing effect is attributed to the conformational preferences of the modified sugar. oup.com Oligonucleotides modified with 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) have demonstrated enhanced binding affinity for RNA targets compared to unmodified DNA. nih.govnih.gov

Metabolism in Bacterial Systems for Tracer Development Research

The metabolic pathways of bacteria are being explored for the development of novel diagnostic imaging agents. Arabinose, a sugar that plays a role in the metabolism of many bacteria, has been a focus of this research. researchgate.net Several fluorine-18 (B77423) labeled arabinofuranose-derived PET tracers have been synthesized and evaluated for their incorporation into bacteria. researchgate.netnih.gov These include 2-deoxy-2-[¹⁸F]fluoro-D-arabinofuranose (D-2-¹⁸F-AF). researchgate.netnih.gov

Studies have shown that the thymidine (B127349) kinase (TK) substrate 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-[125I]iodouracil ([125I]FIAU) can be metabolized by Escherichia coli. nih.gov This finding is significant as in silico analyses have revealed that many pathogenic bacterial strains possess a TK gene with high homology to that of E. coli. nih.gov This suggests that radiolabeled this compound-based nucleosides could be used to image a broad range of bacterial infections. nih.govresearchgate.net The uptake of these tracers is likely mediated by bacterial transport mechanisms and subsequent enzymatic activity. researchgate.net

Applications in Advanced Biomedical and Molecular Research

Development and Validation of Molecular Probes for Positron Emission Tomography (PET) Research

The incorporation of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into 2-Deoxy-2-fluoro-D-arabinofuranose has enabled the creation of powerful radiotracers for PET imaging, a non-invasive technique to visualize and quantify biochemical processes in vivo.

Radiotracer Design for Investigating Bacterial Metabolism in vitro and in animal models

Researchers have successfully synthesized and evaluated [¹⁸F]-labeled analogs of this compound to detect and image bacterial infections. The strategy hinges on the differential metabolism of sugars by bacteria compared to mammalian cells.

Four specific arabinofuranose-derived PET radiotracers have been developed: 2-deoxy-2-[¹⁸F]fluoro-D-arabinofuranose (D-2-¹⁸F-AF), 2-deoxy-2-[¹⁸F]fluoro-L-arabinofuranose (L-2-¹⁸F-AF), 5-deoxy-5-[¹⁸F]fluoro-D-arabinofuranose (D-5-¹⁸F-AF), and 5-deoxy-5-[¹⁸F]fluoro-L-arabinofuranose (L-5-¹⁸F-AF). nih.govescholarship.org These were synthesized from triflated, peracetylated precursors, a method analogous to the common synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). escholarship.org

Initial in vitro screening demonstrated that D-2-¹⁸F-AF and L-2-¹⁸F-AF exhibited greater accumulation in E. coli than in S. aureus. escholarship.org Further testing against a panel of pathogenic microorganisms revealed that both D-2-¹⁸F-AF and L-2-¹⁸F-AF were sensitive to a majority of both gram-positive and gram-negative bacteria. escholarship.org In contrast, the 5-substituted analogs did not show significant bacterial accumulation, a finding that could have important implications for the design of related tracers. escholarship.org

Another approach has utilized a derivative, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU), labeled with iodine-125 (B85253) ([¹²⁵I]), to image bacterial infections. This method relies on the phosphorylation and subsequent trapping of [¹²⁵I]FIAU within bacteria by the bacterial enzyme thymidine (B127349) kinase (TK). nih.govjohnshopkins.edu Studies showed that FIAU inhibited the growth of wild-type Escherichia coli but not a strain lacking the TK enzyme, confirming that its metabolism is dependent on this bacterial enzyme. nih.gov In silico analysis of various pathogenic bacterial genomes confirmed the presence of a highly homologous TK gene, suggesting broad applicability. nih.gov Consequently, localized infections caused by several bacterial genera were successfully imaged in mice using [¹²⁵I]FIAU. nih.govresearchgate.net

| Radiotracer | Target Bacteria | Key Finding |

| D-2-[¹⁸F]AF & L-2-[¹⁸F]AF | E. coli, S. aureus, various gram-positive and gram-negative bacteria | Showed greater accumulation in E. coli than S. aureus and sensitivity to a broad range of pathogenic bacteria. escholarship.org |

| [¹²⁵I]FIAU | E. coli and other pathogenic bacteria with thymidine kinase | Accumulation is dependent on bacterial thymidine kinase, allowing for imaging of localized infections. nih.gov |

Probes for Studying Metabolic Pathways (e.g., Ribose Salvage Pathway, Glucose Metabolism Research)

Fluorinated sugar analogs, including derivatives of this compound, are instrumental in studying metabolic pathways. A notable example is the development of 2-deoxy-2-[¹⁸F]fluororibose ([¹⁸F]-2-DFR) as a PET probe for imaging liver function by targeting the ribose salvage pathway. ucla.edunih.gov

The ribose salvage pathway is crucial for nucleotide synthesis. jourdainlab.org [¹⁸F]-2-DFR was designed as a competitive substrate for this pathway. ucla.edunih.gov Studies have shown that it is metabolized by ribokinase and transketolase, after which it cannot be further processed, leading to its accumulation. ucla.edu This accumulation allows for the visualization and quantification of the pathway's activity.

While an earlier developed probe, 2-deoxy-2-[¹⁸F]fluoroarabinose ([¹⁸F]-DFA), also accumulated in the liver, it showed significant uptake in bone tissue over time, a considerable drawback for a liver-specific imaging agent. ucla.edu In contrast, [¹⁸F]-2-DFR demonstrated preferential accumulation in the liver, enabling clear differentiation between healthy and damaged liver tissue. ucla.edunih.gov

In the context of glucose metabolism, 2-deoxy-2-fluoro-D-glucose (FDG) is a widely used analog for tracing glucose uptake in clinical and research settings. nih.govsigmaaldrich.com While not a direct derivative of arabinofuranose, the principles of its application are relevant. FDG is transported into cells by glucose transporters and phosphorylated by hexokinase, trapping it intracellularly. nih.gov This allows for the imaging of glucose metabolism, which is particularly useful in oncology as tumor cells often exhibit high rates of glycolysis. nih.govacs.org Research in Arabidopsis thaliana has shown that FDG metabolism is more complex than in animal cells, leading to the formation of several end products, including 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG. nih.gov

Application in Preclinical Imaging Research (e.g., Liver Function in Animal Models, Gene Expression Reporter Systems)

The application of these probes in preclinical animal models has yielded significant insights. As mentioned, [¹⁸F]-2-DFR has been successfully used to image and quantify liver function in mice, distinguishing between healthy livers and those damaged by substances like acetaminophen. ucla.edunih.gov This provides a powerful tool for studying liver diseases and evaluating potential therapies.

Furthermore, radiolabeled nucleoside analogs derived from this compound have been employed in gene expression reporter systems. nih.govnih.gov These systems are designed to non-invasively monitor the expression of specific genes in living organisms. For instance, a gene of interest can be linked to a reporter gene, such as a viral thymidine kinase. When the gene of interest is expressed, the reporter enzyme is also produced. Administration of a radiolabeled probe that is a substrate for the reporter enzyme, such as a derivative of this compound, will lead to its trapping within the cells expressing the gene. This trapped radioactivity can then be detected by PET imaging, providing a quantitative measure of gene expression.

Tools for Investigating Enzyme Function and Inhibition Mechanisms

The fluorine substitution in this compound also makes it a valuable scaffold for designing molecules that interact with and modulate the activity of specific enzymes.

Design of Mechanism-Based Inhibitors and Suicide Substrates for Specific Enzymes

Mechanism-based inhibitors, or suicide substrates, are unreactive compounds that are converted into highly reactive inhibitors by the catalytic action of their target enzyme. d-nb.infobiosynth.com This leads to the irreversible inactivation of the enzyme. 2-Deoxy-2-fluoro-D-glycosyl fluorides represent a class of such inhibitors for glycosidases. nih.govresearchgate.net The mechanism involves the formation of a covalent glycosyl-enzyme intermediate, which is stabilized by the presence of the 2-fluoro substituent, effectively trapping the enzyme in an inactive state. nih.govresearchgate.net

The specificity of these inhibitors has been demonstrated by testing various 2-deoxy-2-fluoro-D-glycosyl fluorides against different glycosidases, with inactivation rates correlating with the enzymes' substrate specificities. nih.govresearchgate.net Furthermore, 2'-deoxy-2'-fluorodisaccharides have been designed as mechanism-based inhibitors that leverage the enzyme's specificity for the aglycon (non-sugar) portion of the substrate. ubc.ca For example, 2'-deoxy-2'-fluorocellobiose was shown to inactivate Agrobacterium faecalis β-glucosidase by accumulating the 2-deoxy-2-fluoroglycosyl-enzyme intermediate. ubc.ca

| Inhibitor | Target Enzyme | Kinetic Parameters |

| 2'-deoxy-2'-fluorocellobiose | Agrobacterium faecalis β-glucosidase | kᵢ = 0.018 min⁻¹, Kᵢ = 20 mM ubc.ca |

Research into Antiviral and Antibacterial Mechanisms at the Molecular and Cellular Levels

Nucleoside analogs incorporating this compound have been investigated for their antiviral and antibacterial properties. One such compound, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), has demonstrated selective activity against human cytomegalovirus (HCMV). nih.govasm.orgnih.gov Its mechanism involves the inhibition of viral DNA replication. nih.govasm.org At a concentration of 1 µM, FIAC suppresses HCMV DNA replication, and at 10 µM, it completely inhibits it. nih.govasm.org The phosphorylation of FIAC, a necessary step for its activation, is slightly increased in HCMV-infected cells compared to uninfected cells. nih.govasm.org

In the realm of antibacterial research, novel dual bacterial DNA type II topoisomerase inhibitors have been developed. plos.org While not directly derivatives of this compound, the principles of targeting specific bacterial enzymes are similar. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including ciprofloxacin-resistant strains. plos.org Their mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV. plos.org

| Compound | Target Organism | IC₅₀ / Effective Dose |

| 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) | Human Cytomegalovirus (HCMV) | 50% antiviral effective dose = 0.6 µM nih.govnih.gov |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | HIV-1 | IC₅₀ = 0.7 µM caymanchem.com |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | Herpes Simplex Virus 1 (HSV-1) | IC₅₀ = 0.12 µM caymanchem.com |

| 2'-Fluoro-2'-deoxy-arabino-cytidine | Herpes Simplex Virus 2 (HSV-2) | IC₅₀ = 0.3 µM caymanchem.com |

Glycobiology and Nucleic Acid Research

The strategic incorporation of fluorine into carbohydrate scaffolds has provided researchers with powerful tools to investigate complex biological systems. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the chemical and biological behavior of sugar molecules. This has led to the development of fluorinated carbohydrates as probes and modulators of various cellular processes. While some fluorinated sugars, such as 2-deoxy-2-fluoro-D-galactose, have been shown to directly inhibit protein N-glycosylation, the primary role of this compound in this field is more nuanced, serving principally as a crucial building block for modified nucleic acids that are utilized in advanced biomedical research. nih.gov

Probing Glycosylation Pathways and Glycan Recognition in Research Systems

Glycobiology investigates the structure, synthesis, and biological functions of glycans (complex carbohydrates). Fluorinated carbohydrates have become valuable assets in this area, often used as mechanism-based inhibitors of glycosidases or to study the impact of specific hydroxyl groups on glycan-protein interactions. nih.govtargetmol.com For instance, the replacement of a hydroxyl group with fluorine can help to delineate the importance of hydrogen bonding in the binding of a glycan to its receptor.

While direct studies employing this compound to probe glycosylation pathways are not extensively documented in publicly available research, its derivative, D-Arabinofuranose, 2-deoxy-2-fluoro,1,3,5-triacetate, is recognized as a biochemical reagent for glycobiology research. nih.gov The primary and most significant contribution of this compound to molecular research is its role as a versatile synthetic intermediate. researchgate.net It is a key precursor in the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides, which are then incorporated into oligonucleotides. nih.govmdpi.com These modified nucleic acids, rather than the parent sugar, are the active components used to probe biological systems, particularly in the context of nucleic acid recognition and function. The synthesis of these important nucleoside analogues often starts from protected forms of this compound. researchgate.netnih.gov

Use in Gene Silencing Research and RNA Interference (RNAi) Therapeutic Development

The application of this compound in the form of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) has had a significant impact on the fields of gene silencing and RNA interference (RNAi). nih.govresearchgate.netnih.gov The incorporation of 2'F-ANA into antisense oligonucleotides (AS-ONs) and small interfering RNAs (siRNAs) has been shown to enhance their therapeutic potential by improving key characteristics such as stability, binding affinity, and longevity of their gene-silencing effects. nih.govnih.gov

Research has demonstrated that antisense oligonucleotides containing 2'F-ANA modifications are not only resistant to nuclease degradation but also form highly stable duplexes with their target RNA. nih.govmdpi.com This enhanced stability is a critical factor for in vivo applications. Furthermore, these 2'F-ANA/RNA hybrids are substrates for RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and thereby silencing gene expression. mdpi.com

Studies comparing 2'F-ANA modified oligonucleotides with standard phosphorothioate (B77711) DNA (PS-DNA) have highlighted the superior properties of the fluorinated analogues. For example, when targeting the c-MYB protooncogene's mRNA in human leukemia cells, chimeric PS-2'F-ANA-DNA oligonucleotides achieved a greater than 90% knockdown of mRNA and protein expression at a dose that was 20% of that required for the unmodified PS-DNA. nih.gov Notably, the silencing effect of the 2'F-ANA modified oligonucleotides was sustained for at least four days after a single administration, a significant improvement over the transient effects of the unmodified version. nih.gov

In the context of RNAi, the incorporation of 2'F-ANA units into siRNAs has been shown to be compatible with the intracellular RNAi machinery and can lead to specific degradation of the target mRNA. researchgate.netnih.gov The strategic placement of 2'F-ANA modifications can increase the activity and substantially enhance the serum stability of the siRNA. nih.gov For instance, an siRNA duplex with a fully modified 2'F-ANA sense strand hybridized to an antisense RNA strand was found to be four times more potent and had a significantly longer half-life in serum (approximately 6 hours) compared to an unmodified siRNA (less than 15 minutes). researchgate.netnih.gov These findings underscore the therapeutic potential of 2'F-ANA modified siRNAs. nih.govnih.gov

| Parameter | Unmodified PS-DNA | PS-2'F-ANA-DNA Chimera | Key Finding | Reference |

| Relative Dose for >90% Knockdown | 100% | 20% | 2'F-ANA modification significantly increases potency. | nih.gov |

| Duration of Silencing Effect | Transient | Sustained for at least 4 days | 2'F-ANA modification leads to a more persistent gene silencing effect. | nih.gov |

| Binding Affinity to RNA (Tm) | Lower | Higher | 2'F-ANA enhances the stability of the oligonucleotide-RNA duplex. | mdpi.com |

| Serum Half-life (siRNA) | <15 minutes | ~6 hours (for FANA/RNA hybrid) | 2'F-ANA modification substantially increases stability in serum. | researchgate.netnih.gov |

| Potency (siRNA) | Standard | 4-fold more potent (for FANA/RNA hybrid) | 2'F-ANA modification can increase the activity of siRNAs. | researchgate.netnih.gov |

Advanced Analytical and Biophysical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for elucidating the structure and conformational dynamics of molecules in solution. auremn.org.br For fluorinated arabinofuranose derivatives, multinuclear NMR experiments are particularly informative.

The characterization of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides and their corresponding oligonucleotides (2'F-ANA) is greatly facilitated by a combination of ¹H, ¹⁹F, and ³¹P NMR spectroscopy. nih.govjenabioscience.com

¹H NMR: Proton NMR provides essential information about the sugar and base protons. However, the presence of the 2'-fluorine atom complicates the spectra by introducing additional couplings. For instance, the H1' resonance often appears as a doublet of doublets due to coupling with both H2' and the 2'-fluorine. nih.gov Homonuclear correlated spectroscopy (COSY) is often employed to aid in the assignment of proton resonances. nih.gov

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. jenabioscience.comresearchgate.net The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions. researchgate.net In the context of 2'F-ANA, ¹⁹F NMR can reveal information about the sugar pucker and the proximity of the fluorine to other atoms. nih.gov

³¹P NMR: Phosphorus-31 NMR is crucial for probing the conformation of the phosphodiester backbone in oligonucleotides. The chemical shifts of the phosphorus nuclei are sensitive to the torsional angles of the backbone. ismar.orgcore.ac.uk Interestingly, a four-bond coupling between the 3'-phosphorus and the 2'-fluorine has been observed in some 2'-deoxy-2'-fluoro-β-D-arabinonucleoside phosphoramidites. This long-range coupling, likely arising from a 'W-type' bond arrangement, is indicative of specific conformational preferences in these molecules. nih.gov

| Nucleus | Application in 2-Deoxy-2-fluoro-D-arabinofuranose Research | Key Findings | References |

| ¹H | Determination of sugar and base proton chemical shifts and coupling constants. | H1' resonance appears as a doublet of doublets due to J(H1'-H2') and J(H1'-F) couplings. | nih.gov |

| ¹⁹F | Probe for local electronic environment and conformational changes. | Sensitive to sugar pucker and intermolecular interactions. | nih.govresearchgate.net |

| ³¹P | Analysis of phosphodiester backbone conformation in oligonucleotides. | Observation of long-range ³¹P-¹⁹F coupling indicates specific conformations. | nih.gov |

The presence of the electronegative fluorine atom at the 2' position significantly influences the sugar pucker equilibrium. For 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides (2'F-ANA), the sugar ring tends to adopt a C2'-endo or O4'-endo conformation, which is similar to the sugar pucker found in DNA. nih.govnih.gov This preference is in contrast to 2'-deoxy-2'-fluororibofuranosyl nucleosides, which favor a C3'-endo conformation, characteristic of RNA. nih.gov The analysis of coupling constants, such as J(H1',H2'), provides quantitative information about the equilibrium between different sugar pucker conformations. nih.gov For example, a smaller J(H1',H2') value is indicative of a higher population of the C2'-endo pucker. nih.gov

| Parameter | Significance | Observation in this compound | References |

| ³J(H1'-H2') | Indicates the dihedral angle between H1' and H2', which is related to sugar pucker. | A relatively small value (e.g., 4 Hz) suggests a preference for a C2'-endo/O4'-endo conformation. | nih.gov |

| Sugar Pucker | The conformation of the five-membered furanose ring. | Predominantly C2'-endo or O4'-endo, similar to DNA. | nih.govnih.gov |

NMR spectroscopy can also provide insights into non-covalent interactions, both within the molecule and with other molecules. The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons. In 2'-deoxy-2'-fluoro-β-D-arabinonucleosides, a strong NOE between the H1' and H4' protons is consistent with an O4'/C2'-endo sugar pucker. nih.gov

Mass Spectrometry for Metabolite Profiling and Structural Confirmation in Research

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its derivatives. nih.govnih.gov It provides highly accurate mass measurements, which are essential for confirming molecular formulas and identifying unknown metabolites. measurlabs.comresearchgate.net

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. longdom.orgthermofisher.com This technique can distinguish between molecules with very similar nominal masses, providing unambiguous identification. researchgate.netresearchgate.net In the context of this compound research, HRMS is used to confirm the successful synthesis of the target compound and its derivatives by providing an accurate mass that matches the calculated theoretical mass. measurlabs.comresearchgate.net This is particularly important in metabolite profiling studies, where the goal is to identify and quantify small molecules in complex biological samples. criver.comscripps.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Fast Atom Bombardment (FAB) mass spectrometry are widely used for the characterization of nucleosides and oligonucleotides containing this compound. nih.gov

FAB-MS: This soft ionization technique is well-suited for the analysis of relatively small, non-volatile molecules like nucleoside phosphoramidites. It has been successfully used to verify the structure of 2'-deoxy-2'-fluoro-β-D-arabinonucleoside 3'-O-phosphoramidites. nih.gov

MALDI-TOF MS: MALDI-TOF MS is a powerful technique for the analysis of larger molecules, including oligonucleotides. nih.govshimadzu.com It allows for the rapid and accurate determination of the molecular weight of synthetic oligonucleotides, confirming their composition and purity. nih.govnih.gov This is crucial for ensuring the quality of oligonucleotides used in further biophysical and biological studies.

| Technique | Application | Information Obtained | References |

| HRMS | Accurate mass determination of this compound and its metabolites. | Elemental composition and molecular formula confirmation. | measurlabs.comresearchgate.netlongdom.orgthermofisher.comresearchgate.netresearchgate.net |

| FAB-MS | Characterization of 2'-deoxy-2'-fluoro-β-D-arabinonucleoside phosphoramidites. | Structural verification of nucleoside derivatives. | nih.gov |

| MALDI-TOF MS | Characterization of oligonucleotides containing this compound. | Molecular weight determination, confirmation of composition and purity. | nih.govnih.govshimadzu.com |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complexes

Advanced imaging techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable for visualizing the three-dimensional structures of macromolecular assemblies at atomic or near-atomic resolution. These methods provide critical insights into how the incorporation of modified nucleotides, such as those containing 2F-ara, influences the architecture of DNA and its complexes.

Elucidation of Binding Modes and Conformational Changes in DNA/Protein Complexes

X-ray crystallography has been instrumental in detailing the structural consequences of incorporating 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides into DNA duplexes. Although specific crystal structures of 2F-ara modified DNA in complex with proteins are not widely documented in the reviewed literature, the analysis of modified DNA duplexes themselves provides foundational knowledge.

Biophysical Techniques for Interaction Analysis

A suite of biophysical techniques is employed to dissect the energetics and conformational properties of DNA duplexes and their complexes. These methods are crucial for quantifying the impact of modifications like 2F-ara on stability, conformation, and binding interactions.

UV Thermal Melting Studies for Duplex Stability (Tm)

UV thermal melting is a fundamental technique used to assess the thermal stability of DNA duplexes. shimadzu.com The melting temperature (Tm) is defined as the temperature at which half of the double-stranded DNA has dissociated into single strands. shimadzu.com This process is monitored by measuring the absorbance of UV light at 260 nm, which increases as the DNA melts—a phenomenon known as the hyperchromic effect. shimadzu.com The Tm is a direct indicator of duplex stability; a higher Tm signifies a more stable duplex. shimadzu.com

Studies incorporating 2'-deoxy-2'-fluoroarabinofuranosyl thymine (B56734) into DNA oligonucleotides have demonstrated a significant increase in the thermodynamic stability of the resulting duplexes. oup.com The replacement of a standard thymidine (B127349) with this modified nucleoside resulted in an increase in the UV melting temperature of nearly +2°C per modification. oup.com This stabilization is attributed to favorable changes in both enthalpy and entropy. oup.com

Table 1: UV Melting Temperatures (Tm) of Modified DNA Duplexes

This table presents data for the B-DNA dodecamer duplexes [d(CGCGAASSCGCG)]2 and [d(CGCGAASTCGCG)]2, where 'S' represents the 2'-deoxy-2'-fluoroarabinofuranosyl thymine modification.

| Sequence | Modification | Tm (°C) per modified residue change |

|---|---|---|

| [d(CGCGAASSCGCG)]2 | Two 'S' residues | ~ +2.0 |

| [d(CGCGAASTCGCG)]2 | One 'S' residue | ~ +2.0 |

Data sourced from research by Egli, M., et al. oup.com

It is noteworthy that the stabilizing effect can be context-dependent, as incorporation of the same modification with cytosine and uracil (B121893) has been reported to cause slight destabilization in some cases. oup.com

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of chiral molecules like nucleic acids. mdpi.comresearchgate.netnih.gov It measures the differential absorption of left- and right-circularly polarized light. mdpi.com The resulting CD spectrum provides a distinct signature for different DNA conformations, such as B-form, A-form, and Z-form DNA. researchgate.netnih.gov For instance, canonical B-DNA typically shows a positive band around 275-280 nm and a negative band around 245 nm. researchgate.net

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

When studying the interaction between a 2F-ara-modified oligonucleotide and a binding partner, such as a protein, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for a complete thermodynamic and kinetic characterization. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of a ligand (e.g., a protein) is titrated into a sample cell containing the macromolecule of interest (e.g., the 2F-ara-modified DNA duplex). youtube.com The resulting data allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment. nih.govrsc.org This thermodynamic profile provides deep insights into the forces driving the interaction, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.